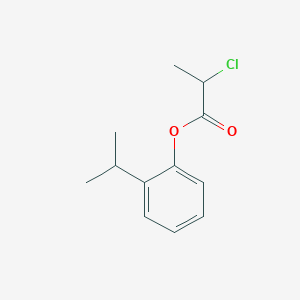
2-(Propan-2-yl)phenyl 2-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)phenyl 2-chloropropanoate is an organic compound that belongs to the ester class It is characterized by the presence of a phenyl group substituted with an isopropyl group and a chloropropanoate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl 2-chloropropanoate typically involves the esterification of 2-(Propan-2-yl)phenol with 2-chloropropanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)phenyl 2-chloropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(Propan-2-yl)phenol and 2-chloropropanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: 2-(Propan-2-yl)phenol and 2-chloropropanoic acid.
Reduction: 2-(Propan-2-yl)phenyl 2-propanol.
Substitution: Products depend on the nucleophile used, such as 2-(Propan-2-yl)phenyl 2-aminopropanoate or 2-(Propan-2-yl)phenyl 2-thiopropanoate.
Applications De Recherche Scientifique
2-(Propan-2-yl)phenyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)phenyl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl group and isopropyl substitution may influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: An alcohol derivative with similar structural features but lacks the ester and chlorine functionalities.
Phenylacetone: A ketone with a phenyl group and a propanone moiety, used in the synthesis of various pharmaceuticals.
Uniqueness
2-(Propan-2-yl)phenyl 2-chloropropanoate is unique due to its combination of an ester and a chlorinated propanoate moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
106647-74-9 |
|---|---|
Formule moléculaire |
C12H15ClO2 |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
(2-propan-2-ylphenyl) 2-chloropropanoate |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)10-6-4-5-7-11(10)15-12(14)9(3)13/h4-9H,1-3H3 |
Clé InChI |
JJJZLWXIZYDJBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OC(=O)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


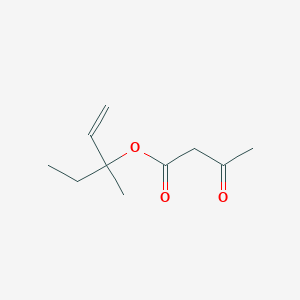
![Ethyl [1-(phenylselanyl)dodecan-2-yl]carbamate](/img/structure/B14327072.png)
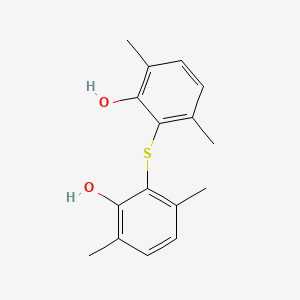
![1,1'-[Oxybis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14327083.png)

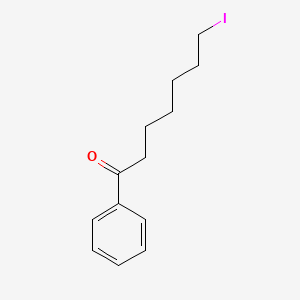
![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
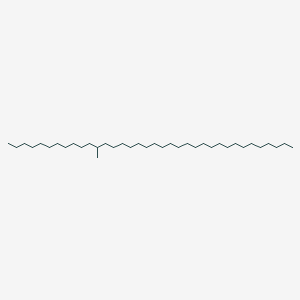
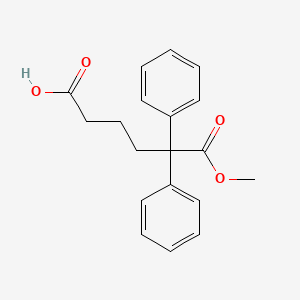
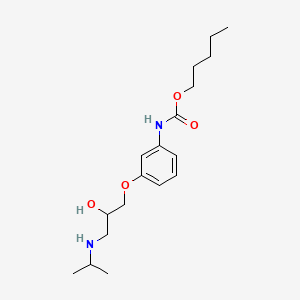
![1-[(Naphthalen-2-yl)amino]-1-phenylhept-6-en-3-one](/img/structure/B14327123.png)
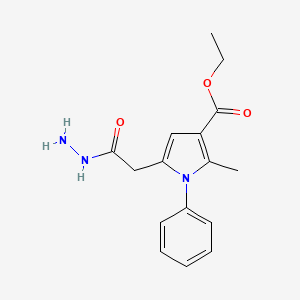

![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
